

# Application Notes and Protocols for Argon-38 Analysis in Fluid Inclusions

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## Compound of Interest

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## Introduction

Fluid inclusions, microscopic pockets of fluid trapped within minerals, are invaluable archives of geological and geochemical processes. The analysis of noble gases, particularly argon isotopes, within these inclusions provides profound insights into the origin, evolution, and age of fluids in the Earth's crust. This document details the application and protocols for the analysis of **Argon-38** ( $^{38}\text{Ar}$ ) in fluid inclusions. While less abundant than  $^{40}\text{Ar}$  and  $^{36}\text{Ar}$ ,  $^{38}\text{Ar}$  serves as a powerful tracer, especially for determining the halogen (chlorine) content of the trapped fluids through neutron activation. This technique is pivotal in understanding fluid sources, fluid-rock interactions, and mineralization processes in various geological settings, including hydrothermal ore deposits, sedimentary basins, and metamorphic terranes.

## Principle of Argon-38 Analysis

The isotopic composition of argon in fluid inclusions is a mixture from several sources: atmospheric argon dissolved in the fluid, radiogenic  $^{40}\text{Ar}$  produced by the decay of  $^{40}\text{K}$  in the surrounding rocks, and nucleogenic isotopes produced by nuclear reactions within the minerals.  $^{38}\text{Ar}$  is a stable isotope of argon with a natural abundance of approximately 0.063%.

[1][2] A key application of  $^{38}\text{Ar}$  analysis involves the artificial production of this isotope from chlorine ( $^{37}\text{Cl}$ ) through neutron irradiation. This process allows for the indirect quantification of chlorine within the fluid inclusions, providing crucial information about the salinity and source of the fluids.

The nuclear reaction is as follows:  $^{37}\text{Cl} (n, \gamma) \rightarrow ^{38}\text{Cl} \rightarrow ^{38}\text{Ar} + \beta^-$

By measuring the amount of  $^{38}\text{Ar}$  produced, the initial concentration of chlorine can be determined. This is particularly useful in the  $^{40}\text{Ar}/^{39}\text{Ar}$  dating method to correct for interfering argon isotopes produced from chlorine.

## Applications

The analysis of argon isotopes, including  $^{38}\text{Ar}$ , in fluid inclusions has a wide range of applications in geoscience and related fields:

- **Tracing Fluid Sources:** The isotopic composition of argon can help distinguish between fluids of atmospheric, crustal, or mantle origin.[3]
- **Determining Fluid Salinity:** By converting chlorine to  $^{38}\text{Ar}$  through neutron activation, the salinity of the trapped fluids can be quantified.[4]
- **Geochronology:** The  $^{40}\text{Ar}/^{39}\text{Ar}$  dating technique, applied to fluid inclusions, can determine the age of mineralization and other geological events. The analysis of  $^{38}\text{Ar}$  is crucial for correcting interferences in this method.
- **Understanding Ore Genesis:** The composition of ore-forming fluids, including their salinity and gas content, can be elucidated, providing insights into the processes of metal transport and deposition.[5][6][7]
- **Paleoclimate and Paleo-hydrology:** Noble gases dissolved in fluid inclusions within speleothems and other authigenic minerals can provide information about past temperatures and hydrological conditions.

## Experimental Protocols

The analysis of  $^{38}\text{Ar}$  in fluid inclusions is a multi-step process requiring careful sample preparation, gas extraction, and mass spectrometric analysis. Two primary workflows are presented: one for the analysis of indigenous argon isotopes and another incorporating neutron activation for chlorine determination.

## Protocol 1: Analysis of Indigenous Argon Isotopes by In-Vacuo Crushing

This protocol is designed to measure the isotopic composition of argon already present in the fluid inclusions.

### 1. Sample Preparation:

- **Selection:** Choose mineral samples (e.g., quartz, calcite, fluorite) with abundant, well-preserved primary fluid inclusions. Detailed petrographic analysis is essential to characterize the fluid inclusion populations.
- **Cleaning:** Thoroughly clean the mineral separates to remove any surface contamination. This typically involves washing with deionized water, followed by acid leaching (e.g., with HCl and/or  $\text{HNO}_3$ ) and repeated rinsing with ultrapure water. The samples are then dried in a vacuum oven at a low temperature (e.g., 60-80 °C).
- **Size Fractionation:** Crush the mineral samples and sieve to a specific grain size (e.g., 0.5-1.0 mm) to optimize the release of fluid inclusion contents during the crushing process.

### 2. Gas Extraction: In-Vacuo Crushing:

- **Loading:** Load a known mass of the prepared mineral separate into a stainless-steel crusher cell connected to a high-vacuum gas extraction and purification line.
- **Evacuation:** Evacuate the crusher cell and the entire extraction line to ultra-high vacuum (UHV) conditions ( $<10^{-8}$  mbar) to remove atmospheric gases. This is typically done by baking the line at ~150-200 °C for several hours.
- **Crushing:** Release the gases from the fluid inclusions by crushing the mineral grains. This can be achieved using various methods:

- Manual Crushing: Using a bellows-sealed, manually operated pestle.
- Magnetic Crushing: Employing an external magnet to move a steel slug inside the crusher cell.
- Hydraulic Crushing: Applying high pressure via a hydraulic press.
- Stepwise Crushing: It is often advantageous to crush the sample in multiple steps. This "stepwise crushing" can help to differentiate between different generations of fluid inclusions, as secondary inclusions in healed fractures may open more easily than primary inclusions within the crystal matrix.[8]

### 3. Gas Purification:

- The released gas mixture is purified to isolate the noble gases. This involves sequential exposure to a series of getters:
  - Reactive Metal Getters (e.g., Zr-Al, Ti-Zr): Operated at various temperatures to remove active gases like H<sub>2</sub>O, CO<sub>2</sub>, N<sub>2</sub>, and hydrocarbons.
  - Cold Traps: Using liquid nitrogen or a cryogenic cooler to freeze out water vapor and other condensable gases.

### 4. Mass Spectrometry:

- Inlet: The purified noble gas fraction is introduced into a noble gas mass spectrometer.
- Isotope Measurement: The mass spectrometer separates the argon isotopes based on their mass-to-charge ratio, and their abundances are measured using sensitive detectors (e.g., Faraday cups and/or electron multipliers). The ratios of <sup>38</sup>Ar/<sup>36</sup>Ar and <sup>40</sup>Ar/<sup>36</sup>Ar are determined.
- Calibration: The mass spectrometer is calibrated using a standard gas of known isotopic composition (e.g., purified air).

## Protocol 2: Analysis of Chlorine-Derived <sup>38</sup>Ar via Neutron Activation

This protocol is used to determine the chlorine concentration in fluid inclusions.

#### 1. Sample Preparation and Encapsulation:

- Follow the sample selection, cleaning, and size fractionation steps as described in Protocol 1.
- Encapsulate a known mass of the mineral separate in a high-purity quartz or aluminum vial suitable for irradiation.
- Include flux monitor minerals (e.g., hornblende, sanidine with known age and K, Ca, and Cl content) in the irradiation package to monitor the neutron fluence and production of interfering isotopes.

#### 2. Neutron Irradiation:

- Irradiate the encapsulated samples and monitors in a nuclear reactor with a well-characterized thermal neutron flux. The duration of irradiation will depend on the expected chlorine concentration and the reactor's flux. The goal is to produce a measurable amount of  $^{38}\text{Ar}$  from the  $^{37}\text{Cl}(n,\gamma)^{38}\text{Cl} \rightarrow ^{38}\text{Ar}$  reaction.

#### 3. Cooling and Post-Irradiation Handling:

- After irradiation, the samples are stored for a period to allow short-lived radioisotopes to decay.
- Handle the radioactive samples in a suitable facility following all safety protocols.

#### 4. Gas Extraction and Analysis:

- The irradiated samples can be analyzed using either in-vacuo crushing (as in Protocol 1) or thermal decrepitation (stepwise heating).
- Thermal Decrepitation/Stepwise Heating: The sample is heated in a furnace in increments, and the gas released at each temperature step is purified and analyzed. This method can provide information about the different sites of argon (and chlorine) within the mineral.[8]

- The subsequent gas purification and mass spectrometry steps are the same as in Protocol 1. The key measurement is the amount of  $^{38}\text{Ar}$  produced, which is then used to calculate the original chlorine concentration.

## Data Presentation

Quantitative data from argon isotope analysis of fluid inclusions are crucial for interpretation and comparison between different geological settings. The following tables summarize representative data from the literature.

Table 1: Argon Isotope Ratios in Fluid Inclusions from a Magmatic-Hydrothermal Alunite Deposit

Sample Description	Extraction Method	$^{40}\text{Ar}/^{36}\text{Ar}$	$^{38}\text{Ar}/^{36}\text{Ar}$	Reference
1.87 Ga Alunite, Tapajós, Brazil (Fluid Inclusions)	Thermal Release (200 °C)	584–629	0.0–0.064	[8][9]
1.87 Ga Alunite, Tapajós, Brazil (Mineral Matrix)	High-Temp. Release	$>9.6 \times 10^4$	3.6–14.7	[8][9]

Note: The high  $^{38}\text{Ar}/^{36}\text{Ar}$  ratio in the mineral matrix is attributed to in-situ nucleogenic reactions involving chlorine and potassium within the alunite structure over geological time.[8][9]

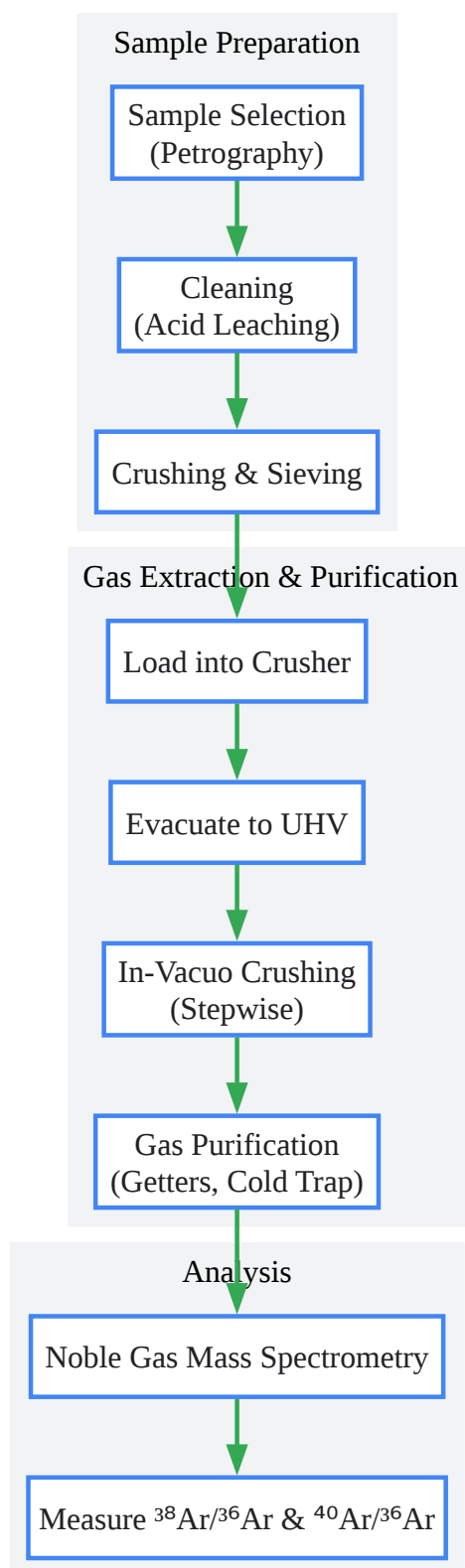
Table 2: Representative Argon Isotope Ratios in Fluid Inclusions from Various Geological Settings (Hypothetical Data for Illustration)

Geological Setting	Host Mineral	Extraction Method	$^{40}\text{Ar}/^{36}\text{Ar}$	$^{38}\text{Ar}/^{36}\text{Ar}$ (post-irradiation)	Inferred Fluid Source
Orogenic Gold Deposit	Quartz	In-vacuo Crushing	800 - 1500	-	Metamorphic Fluid
Sedimentary Basin Brine	Halite	In-vacuo Crushing	350 - 500	0.2 - 0.5	Evaporated Seawater
Porphyry Copper Deposit	Quartz	Laser Ablation	1000 - 5000	-	Magmatic-Hydrothermal
Geothermal System	Calcite	Stepwise Heating	296 - 400	-	Meteoric Water Dominated
Mantle Xenolith	Olivine	In-vacuo Crushing	> 20000	-	Mantle-Derived Fluid

Note: The  $^{38}\text{Ar}/^{36}\text{Ar}$  values in this table are illustrative of the range that might be expected after neutron activation, reflecting varying chlorine concentrations.

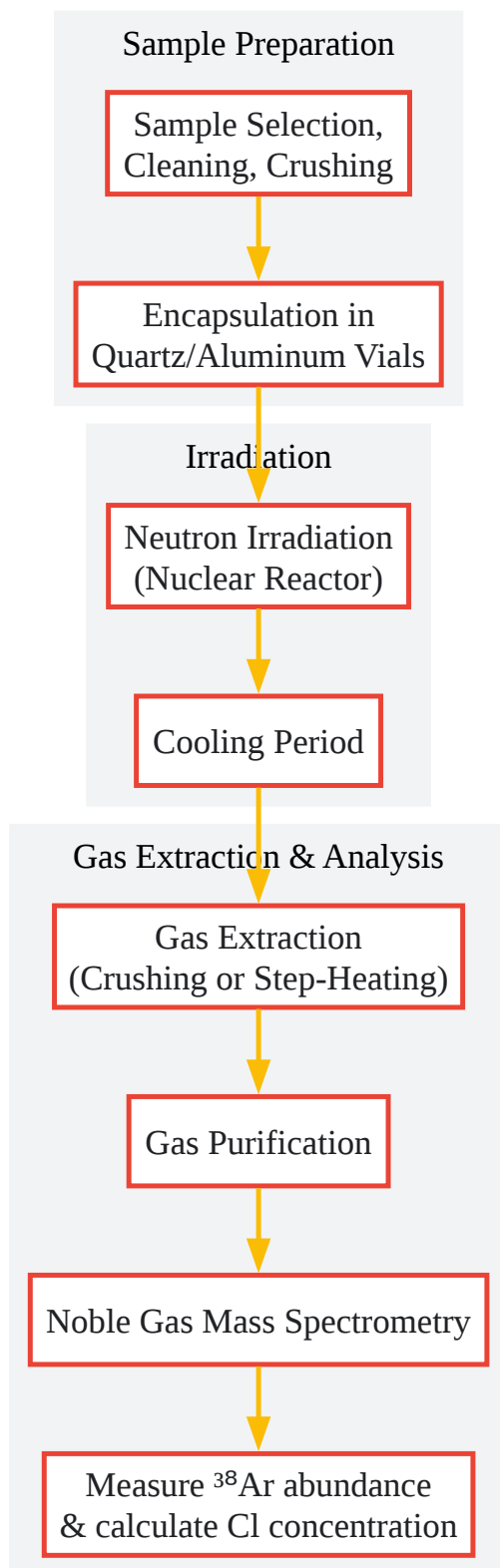
## Visualization of Experimental Workflows

Diagram 1: Workflow for Indigenous Argon Isotope Analysis



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Caption: Workflow for the analysis of indigenous argon isotopes in fluid inclusions.

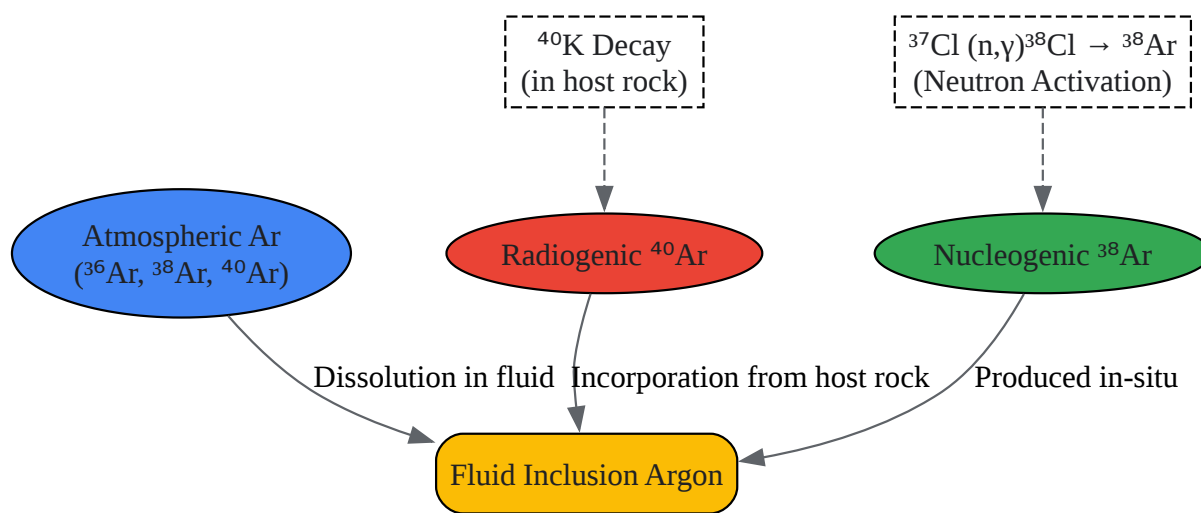
Diagram 2: Workflow for Chlorine-Derived  $^{38}\text{Ar}$  Analysis via Neutron Activation

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Caption: Workflow for the determination of chlorine in fluid inclusions via  $^{38}\text{Ar}$  analysis after neutron activation.

## Logical Relationships in Argon Isotope Systematics

Diagram 3: Sources and Production of Argon Isotopes in Fluid Inclusions



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Caption: Relationship between different sources of argon isotopes found in fluid inclusions.

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